2-(Bromomethyl)thiazole

Catalog No.
S734458
CAS No.
131654-56-3
M.F
C4H4BrNS
M. Wt
178.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)thiazole

CAS Number

131654-56-3

Product Name

2-(Bromomethyl)thiazole

IUPAC Name

2-(bromomethyl)-1,3-thiazole

Molecular Formula

C4H4BrNS

Molecular Weight

178.05 g/mol

InChI

InChI=1S/C4H4BrNS/c5-3-4-6-1-2-7-4/h1-2H,3H2

InChI Key

VMJOGHYLJSXTDW-UHFFFAOYSA-N

SMILES

C1=CSC(=N1)CBr

Synonyms

2-(Bromomethyl)-1,3-thiazole

Canonical SMILES

C1=CSC(=N1)CBr

2-(Bromomethyl)thiazole (CAS 131654-56-3) is a highly reactive, bifunctional alkylating agent widely procured to install the 2-thiazolylmethyl pharmacophore into complex molecular architectures. As a benzylic-type heteroaryl halide, it undergoes rapid nucleophilic substitution (SN2), making it a critical precursor for N-, O-, and S-alkylation in the synthesis of macrocyclic chelators, GLP-1R agonists, and targeted oncology therapeutics [1]. While available as a free base, its extreme reactivity dictates careful handling, and it is frequently prioritized in high-throughput medicinal chemistry and process scale-up where mild, catalyst-free alkylation conditions are strictly required to preserve sensitive intermediate structures [2].

Attempting to substitute 2-(bromomethyl)thiazole with its cheaper and more stable analog, 2-(chloromethyl)thiazole, fundamentally alters process parameters by drastically reducing SN2 reaction rates. This substitution typically forces the use of harsher reaction conditions, such as elevated temperatures or the stoichiometric addition of iodide salts (Finkelstein conditions), which can drive side reactions, complicate downstream purification, and reduce overall yields in complex syntheses [1]. Furthermore, substituting with regioisomers like 4- or 5-(bromomethyl)thiazole completely shifts the electronic and steric profile of the resulting conjugate, eliminating the specific bidentate coordination capabilities and target-binding geometries required for advanced radiopharmaceuticals and kinase inhibitors [2].

Kinetic Superiority in N-Alkylation Workflows

In the synthesis of complex macrocycles, such as cyclam derivatives for metal coordination, the choice of halide leaving group is critical for process efficiency. 2-(Bromomethyl)thiazole enables direct, mild alkylation of secondary amines, achieving high overall yields (e.g., 57% across three steps including protection and deprotection) without the need for harsh refluxing[1]. In contrast, the corresponding chloride analog generally exhibits significantly slower kinetics, often requiring extended reaction times, elevated temperatures, or iodide catalysis to achieve comparable conversions, which increases the risk of polyalkylation or degradation of sensitive intermediates[2].

Evidence DimensionAlkylation Efficiency and Conditions
Target Compound DataHigh yield (e.g., 57% over 3 steps) under mild conditions
Comparator Or Baseline2-(Chloromethyl)thiazole (requires forcing conditions or NaI catalysis)
Quantified DifferenceEliminates need for iodide catalysis; enables lower-temperature processing
ConditionsN-alkylation of phosphoryl-protected cyclams in basic media

Procuring the bromide form streamlines synthetic workflows by allowing milder, catalyst-free conditions, directly improving yield and purity in complex API synthesis.

Formulation and Shelf-Life: Free Base vs. Hydrobromide Salt

The intrinsic high reactivity of the 2-(bromomethyl)thiazole free base (CAS 131654-56-3) makes it susceptible to degradation, darkening, and polymerization during extended storage at ambient temperatures . For industrial procurement and reproducible performance, the compound is often sourced and utilized as its hydrobromide salt (CAS 1263378-94-4), which provides significantly enhanced thermal and shelf stability . During synthesis, the hydrobromide salt is readily neutralized in situ using standard organic or inorganic bases (e.g., DIPEA, NaH, or K2CO3 at 0 to 25 °C), allowing the active free base to be generated exactly when needed without compromising the overall reaction yield or requiring complex pre-treatment [1].

Evidence DimensionStorage Stability and Handling
Target Compound DataHydrobromide salt (stable for long-term storage, easily neutralized in situ)
Comparator Or BaselineFree base (CAS 131654-56-3) (prone to ambient degradation)
Quantified DifferenceSignificantly extended shelf-life and batch-to-batch reproducibility
ConditionsAmbient storage and in situ neutralization during alkylation

Buyers must weigh the immediate reactivity of the free base against the superior shelf-life and handling characteristics of the hydrobromide salt for large-scale operations.

Regiochemical Impact on Metal Coordination and Target Binding

The specific placement of the bromomethyl group at the 2-position of the thiazole ring is structurally critical for downstream applications, particularly in the design of ambidentate ligands for metal chelation. When 2-(bromomethyl)thiazole is used to functionalize cyclam platforms, the resulting pendant arms position both the harder nitrogen and softer sulfur atoms optimally for stabilizing different oxidation states of metals, such as Cu(II) and Cu(I) [1]. Substituting with 4- or 5-(bromomethyl)thiazole alters the bite angle and distance between the heteroatoms and the metal center, drastically reducing the thermodynamic stability and selectivity of the resulting complex, which is a strict failure point in radiopharmaceutical development [2].

Evidence DimensionCoordination Geometry and Stability
Target Compound DataOptimal ambidentate N/S coordination for Cu(II)/Cu(I) stabilization
Comparator Or Baseline4- or 5-(bromomethyl)thiazole isomers (suboptimal bite angles)
Quantified DifferenceCritical loss of thermodynamic stability and metal selectivity if substituted
ConditionsCu(II) complexation in aqueous media at physiological pH

For radiopharmaceutical and sensor applications, procuring the exact 2-substituted isomer is mandatory to ensure the correct ligand geometry and metal-binding affinity.

Synthesis of Macrocyclic Radiopharmaceutical Chelators

Based on its high reactivity and optimal regiochemistry, 2-(bromomethyl)thiazole is heavily procured for the functionalization of cyclam and cyclen backbones. The resulting ambidentate ligands are critical for stably coordinating copper isotopes (e.g., 64Cu) in PET imaging, where the specific N/S donor arrangement of the 2-thiazolylmethyl group ensures high in vivo stability and selectivity over competing biological metals like zinc [1].

Development of GLP-1R Agonists and Oncology Therapeutics

The compound is a preferred building block in medicinal chemistry for installing the 2-thiazolylmethyl moiety, a common pharmacophore in modern therapeutics. Its ability to undergo rapid, mild N- and O-alkylation is leveraged in the synthesis of complex APIs, including novel carboxy-benzimidazole GLP-1R modulators and tricyclic KRAS inhibitors, where avoiding harsh reaction conditions is necessary to preserve sensitive functional groups [2].

Late-Stage Functionalization in Process Chemistry

In industrial scale-up, the hydrobromide salt of 2-(bromomethyl)thiazole is utilized for late-stage alkylations where Finkelstein (iodide-catalyzed) conditions must be avoided. The superior leaving group ability of the bromide allows for efficient coupling with hindered or weakly nucleophilic amines, streamlining purification processes and improving overall batch yields [3].

XLogP3

1.5

Wikipedia

2-(Bromomethyl)thiazole

Dates

Last modified: 08-15-2023

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